

Application Note: Spectrophotometric Determination of Vitamin C using DCPIP

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Compound of Interest

Compound Name: *Dichloroindophenol*

Cat. No.: *B15547889*

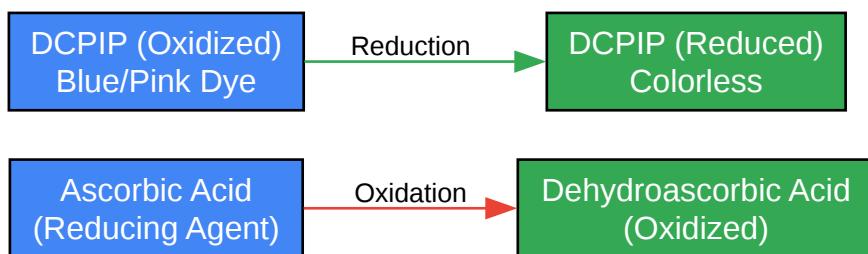
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Introduction

Vitamin C, or L-ascorbic acid, is a vital water-soluble antioxidant crucial for various metabolic processes.^[1] Its quantification is essential in the food industry, nutritional science, and pharmaceutical development. A common, rapid, and cost-effective method for determining ascorbic acid concentration is through a redox reaction with 2,6-dichlorophenolindophenol (DCPIP).^[2]

Principle of the Assay

The assay is based on the principle that ascorbic acid is a strong reducing agent that can decolorize the blue DCPIP dye.^{[3][4][5]} In an acidic solution, DCPIP is a pinkish-red, while in a neutral/alkaline solution, it is blue. When ascorbic acid is introduced, it reduces the DCPIP dye to a colorless compound.^{[3][6]} The reduction of DCPIP is stoichiometric with the oxidation of ascorbic acid to dehydroascorbic acid. By measuring the decrease in absorbance of the DCPIP solution at its maximum wavelength (around 520 nm) using a spectrophotometer, the concentration of Vitamin C in a sample can be accurately determined.^[7] The more Vitamin C present in a sample, the greater the reduction of the dye and the lower the final absorbance.



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Caption: Redox reaction between Ascorbic Acid and DCPIP.

Experimental Protocols

Reagent and Equipment Preparation

A. Equipment

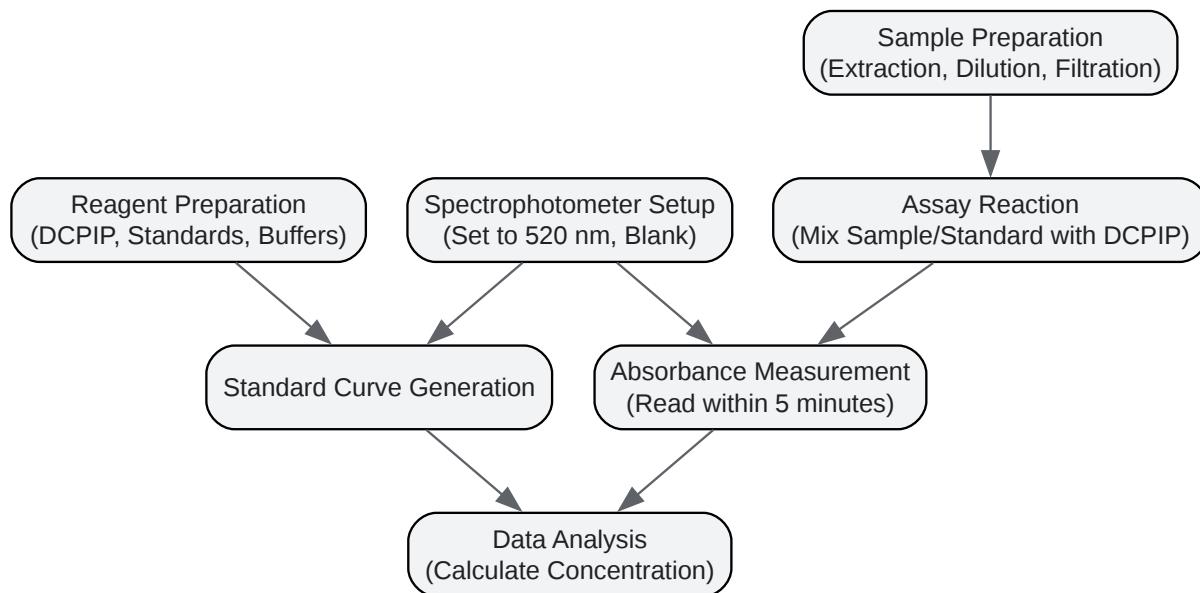
- Spectrophotometer capable of reading at 520 nm
- Cuvettes (1 cm path length)
- Volumetric flasks (100 mL, 500 mL, 1 L)
- Graduated pipettes and micropipettes
- Beakers and Erlenmeyer flasks
- Analytical balance
- Filter paper

B. Reagent Preparation A summary of reagent preparation is provided in Table 1.

Reagent/Solution	Preparation Steps	Storage
Extraction Solution	Mix 15 g of metaphosphoric acid and 40 mL of glacial acetic acid. Add distilled water to a final volume of 500 mL.[8]	Store in a dark bottle at 4°C.
Stock Ascorbic Acid Standard (1 mg/mL)	Accurately weigh 100 mg of L-ascorbic acid. Dissolve in 90 mL of extraction solution in a 100 mL volumetric flask. Make up to the 100 mL mark with extraction solution.[8]	Prepare fresh daily.
Working Ascorbic Acid Standards	Prepare a series of dilutions (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL) from the stock solution using the extraction solution as the diluent.	Prepare fresh before use.
DCPIP Solution (approx. 0.001 M)	Dissolve ~40 mg of sodium bicarbonate in 200 mL of distilled water. Add ~50 mg of 2,6-dichlorophenolindophenol sodium salt. Shake well to dissolve, leave overnight if necessary, and filter.[8]	Store in a dark, refrigerated container. Standardize daily.

Experimental Workflow

The overall process involves preparing stable reagents, creating a standard curve from known Vitamin C concentrations, preparing the sample, performing the reaction, and finally measuring the absorbance to determine the unknown concentration.



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Caption: General workflow for Vitamin C determination.

Protocol for Standard Curve Generation

- Set the spectrophotometer wavelength to 520 nm.
- Use the extraction solution as a blank to zero the spectrophotometer.
- For each working standard concentration:
 - Pipette 2 mL of the DCPIP solution into a clean cuvette.
 - Add 1 mL of the ascorbic acid standard.
 - Mix quickly by inverting the cuvette.
 - Measure the absorbance at 520 nm within 5 minutes of mixing.^[7]
- Plot a graph of Absorbance at 520 nm (y-axis) versus Ascorbic Acid Concentration in $\mu\text{g/mL}$ (x-axis).

- Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be >0.99 for a reliable curve.

Protocol for Sample Analysis

- Solid Samples (e.g., fruit pulp, tablets): Weigh a known amount of the sample (e.g., 1 g). Homogenize with a known volume of the cold extraction solution (e.g., 10 mL). Filter or centrifuge the mixture to obtain a clear extract.
- Liquid Samples (e.g., juices): If the juice is colored, it may need to be diluted to minimize interference.^[9] Filter the juice to remove any pulp or suspended solids.
- Pipette 2 mL of the DCPIP solution into a clean cuvette.
- Add 1 mL of the prepared sample extract.
- Mix quickly and measure the absorbance at 520 nm within 5 minutes.
- If the absorbance reading is outside the range of the standard curve, adjust the dilution of the sample extract and repeat the measurement.

Data Presentation and Analysis

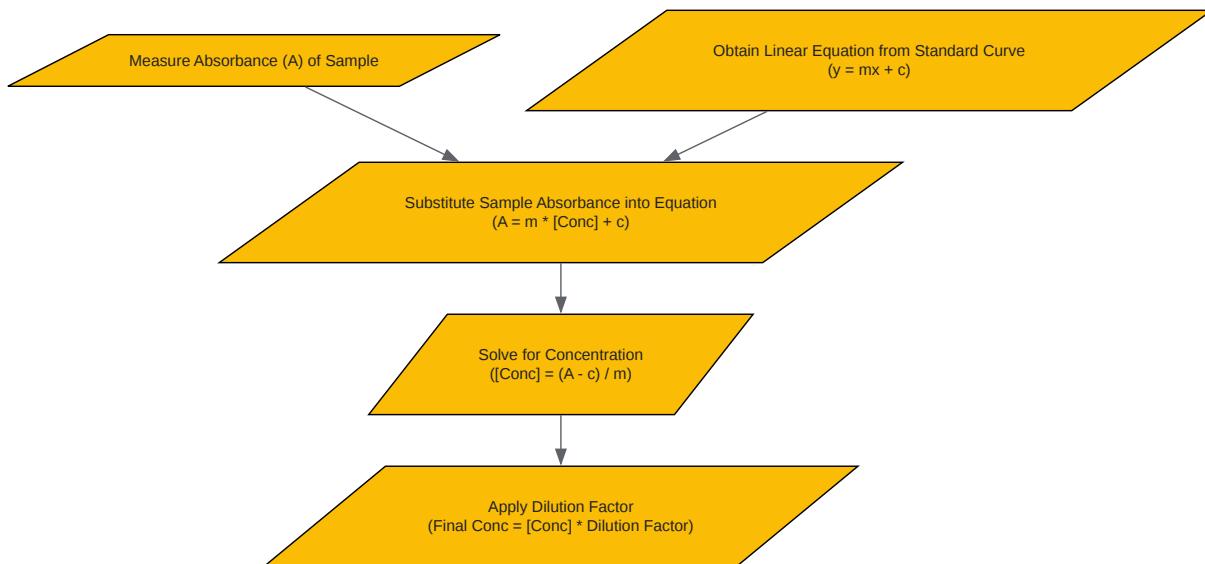
Example Standard Curve Data

The data obtained from the standard curve protocol should be tabulated for clarity.

Ascorbic Acid Concentration ($\mu\text{g/mL}$)	Absorbance at 520 nm
0 (Blank)	1.250
10	1.050
20	0.845
40	0.455
60	0.050

Data Analysis Workflow

The concentration of Vitamin C in the unknown sample is calculated using the linear equation derived from the standard curve.



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Caption: Workflow for calculating sample concentration.

Calculation

From the standard curve, you will get a linear equation, for instance: Absorbance = -0.02 * [Ascorbic Acid (µg/mL)] + 1.25

To find the concentration of an unknown sample with an absorbance reading of 0.650: 0.650 = -0.02 * [Concentration] + 1.25 [Concentration] = (0.650 - 1.25) / -0.02 [Concentration] = 30 µg/mL

If the original sample was diluted (e.g., 1 g of fruit in 10 mL of extraction solution), the final concentration must be adjusted accordingly: Concentration in fruit = 30 µg/mL * 10 mL / 1 g =

300 µg/g

Example Sample Data

Sample ID	Dilution Factor	Absorbance at 520 nm	Calculated Concentration (µg/mL)	Final Concentration (µg/g or µg/mL)
Orange Juice	10	0.355	44.75	447.5
Apple Pulp	5	0.950	15.00	75.0

Limitations and Considerations

- Interference: Other reducing substances present in the sample can also reduce DCPIP, leading to an overestimation of Vitamin C.
- Sample Color: Highly colored samples, such as dark berry juices, can interfere with the absorbance reading at 520 nm.^[2] Dilution can help mitigate this issue.
- Iron Interference: The presence of Fe(II) ions can interfere with the assay. This can be minimized by adding EDTA to the reaction mixture.^[10]
- Stability: Ascorbic acid is susceptible to oxidation and degradation, especially when exposed to light, heat, and oxygen.^[1] Samples and standards should be kept cold and analyzed promptly after preparation. The use of an acidic extraction solution helps improve stability.^[8]

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